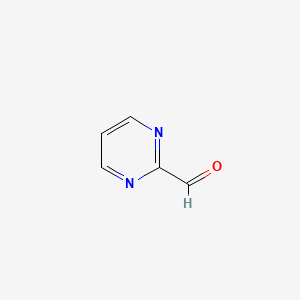

2-Pyrimidinecarboxaldehyde

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

pyrimidine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O/c8-4-5-6-2-1-3-7-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCOXWRVWKFVFDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80950110 | |

| Record name | Pyrimidine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80950110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27427-92-5 | |

| Record name | Pyrimidine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80950110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyrimidine-2-carboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 2 Pyrimidinecarboxaldehyde

De Novo Synthesis Strategies for the Pyrimidine (B1678525) Scaffold

The de novo synthesis of the pyrimidine core is a cornerstone of heterocyclic chemistry, providing fundamental access to a vast array of substituted derivatives, including precursors to 2-pyrimidinecarboxaldehyde. The most prevalent and versatile method involves the condensation of a compound containing an N-C-N fragment with a three-carbon (C-C-C) unit. bu.edu.egwikipedia.org

A classic and widely utilized approach is the Principal Synthesis , which involves the cyclization of β-dicarbonyl compounds with amidines, ureas, or guanidines. wikipedia.org Specifically, the reaction with amidines is a direct route to 2-substituted pyrimidines. wikipedia.org For instance, the condensation of a 1,3-dicarbonyl compound with formamidine (B1211174) could theoretically yield a pyrimidine ring that might be further elaborated to the desired aldehyde.

Another significant strategy is the Biginelli reaction , a one-pot multicomponent reaction that typically combines an aldehyde, a β-ketoester, and urea (B33335) to form dihydropyrimidinones, which can be subsequently oxidized to pyrimidines. wikipedia.org

Modern variations and other methods include:

The reaction of N-vinyl and N-aryl amides with carbonitriles, activated by reagents like 2-chloropyridine (B119429) and trifluoromethanesulfonic anhydride. wikipedia.org

Three-component reactions of ketones, ammonium (B1175870) acetate, and N,N-dimethylformamide dimethyl acetal (B89532) under metal-free conditions. organic-chemistry.org

Iridium-catalyzed multicomponent synthesis from amidines and alcohols through a sequence of condensation and dehydrogenation steps. organic-chemistry.org

In biological systems, the pyrimidine ring is assembled de novo from simpler molecules like bicarbonate, aspartate, and glutamine, proceeding through key intermediates such as carbamoyl (B1232498) phosphate (B84403) and orotate (B1227488) to eventually form uridine (B1682114) monophosphate (UMP). umich.edudavuniversity.orgmicrobenotes.com This biosynthetic pathway, while not a common laboratory method for producing the parent heterocycle, underscores the fundamental building blocks of the pyrimidine system. wikipedia.orgumich.edu

Introduction of the Formyl Group to Pyrimidine Ring Systems

Once the pyrimidine scaffold is in place, the introduction of a formyl (-CHO) group at the C2 position is a critical step. This can be achieved through direct formylation or by the oxidation of a pre-installed hydroxymethyl group.

Direct formylation involves the introduction of a formyl group onto the pyrimidine ring. Electrophilic substitution on an unsubstituted pyrimidine ring typically occurs at the C5 position, which is the least electron-deficient. wikipedia.org However, specific reagents and conditions can direct functionalization to other positions.

The Vilsmeier-Haack reaction is a well-known method for formylating electron-rich aromatic and heteroaromatic rings. While its application to the parent pyrimidine can be challenging due to the ring's electron-deficient nature, it has been successfully applied to related systems like thieno[2,3-d]pyrimidines. growingscience.com The reactivity of the pyrimidine ring can be enhanced by the presence of electron-donating groups or by forming N-oxides or N-ylides, which can direct metallation and subsequent formylation at specific positions.

A patented synthetic route discloses a method for preparing formyl pyrimidine by reacting N-(2-cyanovinyl)-formamide with free acetamidine. The resulting cyclized intermediate is then oxidized and aromatized in the presence of a catalyst and air to yield the target aldehyde. google.com This approach highlights a multi-step sequence that constructs the ring and installs the formyl precursor simultaneously.

A more common and often more efficient strategy for synthesizing this compound is the oxidation of its corresponding alcohol, 2-pyrimidinemethanol (B107348). This precursor can be synthesized, for example, by the condensation of a suitable C-C-C fragment with formamidine. The subsequent oxidation of the hydroxymethyl group to an aldehyde is a standard transformation in organic synthesis, with numerous available reagents and methods.

Catalytic aerobic oxidation methods are highly desirable from an environmental and economic perspective, as they utilize air or molecular oxygen as the ultimate oxidant, producing water as the primary byproduct. sioc-journal.cn These reactions are typically mediated by transition metal catalysts.

Copper-based catalyst systems, often used in conjunction with radicals like 2,2,6,6-tetramethyl-1-piperidine N-oxyl (TEMPO), are effective for the aerobic oxidation of a wide range of primary alcohols to aldehydes. rsc.orgsemanticscholar.org The oxidation of heteroaromatic methanols, such as 2-pyridinemethanol, has been studied using these systems. rsc.org Research has shown that a catalyst system comprising a bis(pyridyl)-N-alkylamine ligand, a copper(I) source, TEMPO, and N-methylimidazole (NMI) can effectively oxidize primary alcohols at room temperature using ambient air. rsc.org

A key consideration in the oxidation of substrates like 2-pyrimidinemethanol is the potential for catalyst inhibition. The nitrogen atoms in the pyrimidine ring can coordinate to the metal center of the catalyst, leading to competitive inhibition and a decrease in catalytic activity. rsc.org Overcoming this challenge often requires careful optimization of the ligand, solvent, and reaction conditions. Biocatalytic approaches, using evolved enzymes like galactose oxidase, also represent a powerful and highly selective method for aerobic alcohol oxidation. chemrxiv.org

Table 1: Research Findings on Catalytic Aerobic Oxidation

| Catalyst System | Substrate Type | Key Finding | Reference |

|---|---|---|---|

| bis(pyridyl)-N-alkylamine/Cu(I)/TEMPO/NMI | 2-Pyridinemethanol | Catalytic activity can be diminished due to competitive inhibition by the alcohol substrate. | rsc.org |

| N-hydroxyphthalimide/Copper | N-Pyridylindolines | Provides an alternative to using stoichiometric strong oxidants. | sioc-journal.cn |

Oxidation of Pyrimidinemethanol Precursors

Functionalization and Derivatization of this compound

The aldehyde group in this compound is a versatile functional handle that allows for a wide range of chemical transformations.

The term "alkylation" in the context of this compound can refer to several distinct processes. The most direct involves the nucleophilic addition of an organometallic reagent to the carbonyl carbon of the aldehyde group.

Standard organometallic reagents such as Grignard reagents (R-MgX) and organolithium reagents (R-Li) readily add to the aldehyde functionality. This reaction transforms the aldehyde into a secondary alcohol, incorporating the alkyl group (R) from the organometallic reagent onto the carbon atom that was formerly the carbonyl carbon. This is a fundamental and high-yielding method for C-C bond formation.

Another form of "alkylation" is the reaction of the pyrimidine ring itself. The electron-withdrawing nature of the 2-formyl group further deactivates the ring toward electrophilic attack but can facilitate nucleophilic substitution or addition. While less common for the parent pyrimidine, reactions with Grignard or alkyllithium reagents can sometimes lead to the addition of an alkyl group at the 4- or 6-positions, followed by rearomatization. wikipedia.org

Modern C-H activation strategies have also been developed for related heterocycles. For example, rhodium-catalyzed C-H activation has been used for the C6-selective alkylation of 2-pyridones using carboxylic acids or anhydrides as alkylating agents. nsf.govnih.gov While not demonstrated directly on this compound, these methods point to advanced strategies for functionalizing the heterocyclic core.

Condensation Reactions

Condensation reactions are a cornerstone of organic synthesis, and this compound readily participates in these transformations to yield a variety of valuable compounds. These reactions involve the joining of two molecules, often with the elimination of a small molecule like water.

Knoevenagel Condensation and its Applications

The Knoevenagel condensation is a modification of the aldol (B89426) condensation where an aldehyde or ketone reacts with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. sci-hub.sewikipedia.org This reaction is a powerful tool for forming carbon-carbon double bonds and is widely used in the synthesis of pharmaceuticals, natural products, and functional polymers. sci-hub.sebas.bg

In the context of this compound, the Knoevenagel condensation provides a route to α,β-unsaturated compounds, which are versatile intermediates in organic synthesis. orientjchem.org The reaction is typically catalyzed by a weak amine base, such as piperidine (B6355638) or pyridine (B92270). bas.bgorientjchem.org The general mechanism involves the deprotonation of the active methylene compound by the base to form a carbanion, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration leads to the formation of the final α,β-unsaturated product. orientjchem.org

The reaction can often be performed under environmentally friendly conditions, for instance, using a mixture of water and ethanol (B145695) at room temperature, which can lead to high yields of the desired E-alkene. bas.bg

Table 1: Examples of Knoevenagel Condensation with 2-Methoxybenzaldehyde

| Reactant 1 | Reactant 2 | Catalyst | Product | Isomer Ratio (E:Z) |

| 2-Methoxybenzaldehyde | Thiobarbituric acid | Piperidine | Enone | 50:50 initially, equilibrates to Z-isomer |

This table demonstrates a typical Knoevenagel condensation, highlighting the reactants, catalyst, and the resulting product with its isomeric ratio. wikipedia.org

Schiff Base Formation

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond. wikipedia.org They are synthesized through the condensation of a primary amine with an aldehyde or ketone. wikipedia.orglibretexts.org The reaction with this compound proceeds via nucleophilic addition of the amine to the carbonyl group, forming a hemiaminal intermediate, which then dehydrates to yield the imine. wikipedia.org The formation of Schiff bases is often acid-catalyzed and is a reversible process. libretexts.org

The reaction conditions, particularly the pH, are crucial for successful Schiff base formation. A slightly acidic environment (around pH 5) is generally optimal to facilitate both the protonation of the hydroxyl group in the hemiaminal for elimination as water and to ensure the amine remains sufficiently nucleophilic. libretexts.org

Schiff bases derived from this compound are of significant interest due to their applications in coordination chemistry, where they can act as ligands for metal ions, and their potential biological activities, including antimicrobial and anticancer properties. wikipedia.orgnih.gov For instance, Schiff bases have been synthesized from the reaction of 2-pyridinecarboxaldehyde (B72084) with various aromatic primary amines, and their corresponding platinum(II) complexes have shown potential as cisplatin (B142131) analogues. researchgate.net

Reductive Amination Processes

Reductive amination, also known as reductive alkylation, is a versatile method for synthesizing amines from aldehydes or ketones. wikipedia.orglibretexts.org This two-step process involves the initial formation of an imine (a Schiff base) from the reaction of the carbonyl compound with an amine, followed by the reduction of the imine to the corresponding amine. libretexts.orgyoutube.com This method is widely favored in organic synthesis, including in green chemistry, due to its efficiency and the ability to perform it as a one-pot reaction under mild conditions. wikipedia.org

The reaction can be carried out directly, where the carbonyl compound, amine, and reducing agent are all present in the reaction mixture. wikipedia.org Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). organic-chemistry.orgmasterorganicchemistry.com Sodium cyanoborohydride is particularly effective as it selectively reduces the imine in the presence of the aldehyde. masterorganicchemistry.com The reaction is typically conducted under neutral or weakly acidic conditions to facilitate imine formation. wikipedia.org

Substitution Reactions on the Pyrimidine Ring

The pyrimidine ring in this compound can undergo various substitution reactions, allowing for the introduction of different functional groups. Nucleophilic aromatic substitution (SNAAr) is a common pathway for modifying the pyrimidine core, especially when leaving groups like halogens are present. For instance, 2-aryl and 2-alkyl pyrimidines can be synthesized in good yields without the need for precious metal catalysts by reacting appropriate precursors at room temperature. organic-chemistry.org

The reactivity of the pyrimidine ring is influenced by the substituents present. The aldehyde group at the 2-position can affect the electron density of the ring and direct incoming substituents. Various methods have been developed for the synthesis of substituted pyrimidines, including three-component reactions and oxidative annulation processes. organic-chemistry.org For example, 2,6-disubstituted 4-fluoropyrimidines can be prepared from α-CF₃ aryl ketones and amidine hydrochlorides under mild conditions. organic-chemistry.org

Oxidation of the Aldehyde Moiety to Carboxylic Acid Derivatives

The aldehyde group of this compound can be readily oxidized to a carboxylic acid. This transformation is a fundamental reaction in organic chemistry. youtube.com Common oxidizing agents for this purpose include potassium dichromate (K₂Cr₂O₇) in the presence of an acid, such as dilute sulfuric acid, or potassium permanganate (B83412) (KMnO₄). youtube.comyoutube.com The reaction with acidified potassium dichromate typically requires refluxing the aldehyde with an excess of the oxidizing agent. youtube.com

The oxidation process involves the conversion of the aldehyde's C-H bond to a C-O bond. youtube.com Atmospheric oxygen can also oxidize aldehydes to carboxylic acids, a process that often occurs via a radical mechanism. youtube.com To prevent unwanted oxidation, aldehydes are often stored under an inert atmosphere. youtube.com The resulting pyrimidine-2-carboxylic acid is a valuable building block for the synthesis of more complex molecules.

Reduction of the Aldehyde Moiety to Alcohol Derivatives

The aldehyde group of this compound can be reduced to a primary alcohol, (pyrimidin-2-yl)methanol. This reduction is typically achieved using hydride reducing agents. khanacademy.org Sodium borohydride (NaBH₄) is a common and mild reducing agent suitable for this transformation. youtube.comkhanacademy.org The reaction involves the nucleophilic attack of a hydride ion (H⁻) from the reducing agent on the electrophilic carbonyl carbon of the aldehyde. khanacademy.org This is followed by a protonation step, often from a protic solvent like methanol (B129727) or ethanol, to yield the alcohol. khanacademy.org

More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be used. researchgate.net In some cases, the reduction of pyrimidine derivatives with LiAlH₄ can lead to the reduction of the pyrimidine ring itself, in addition to the aldehyde group, yielding dihydropyrimidine (B8664642) derivatives. researchgate.net Catalytic transfer hydrogenation using isopropanol (B130326) as a hydrogen source in the presence of an iridium catalyst is another effective method for reducing aldehydes to alcohols under neutral conditions. organic-chemistry.org

Scalable Synthesis and Process Optimization

Continuous Flow Reactor Applications

Continuous flow chemistry has emerged as a powerful tool for the synthesis of active pharmaceutical ingredients and other complex molecules, offering significant advantages in scalability, safety, and process control over traditional batch methods. nih.govnih.gov This methodology involves the continuous pumping of reagents through a network of tubes or channels, where the reaction occurs. The small reaction volumes at any given time enhance heat and mass transfer, allowing for precise temperature control and minimizing the risks associated with highly exothermic or hazardous reactions. nih.gov

While specific research detailing the continuous flow synthesis of this compound is not extensively published, the principles have been successfully applied to other nitrogen-containing heterocycles. For instance, multi-step continuous flow systems have been developed for the synthesis of various heterocyclic compounds, demonstrating the potential for automating and streamlining production. nih.gov Such systems can integrate reaction, separation, and analysis steps, reducing manual handling and improving reproducibility. rsc.org The application of Bayesian optimization in conjunction with continuous flow systems has also been shown to accelerate reaction optimization, enabling the rapid identification of optimal conditions for yield and production rates. nih.gov

The advantages of continuous flow synthesis for related compounds suggest a strong potential for the development of a scalable and efficient process for this compound. A hypothetical flow setup would likely involve the precise mixing of starting materials in a heated or cooled reactor coil, with the residence time carefully controlled to maximize conversion to the desired product.

Table 1: Potential Advantages of Continuous Flow Synthesis for this compound

| Feature | Benefit |

| Enhanced Heat Transfer | Improved control over reaction temperature, minimizing side reactions. |

| Improved Mass Transfer | Efficient mixing of reagents, leading to faster reaction rates. |

| Safety | Small reaction volumes reduce the risk of thermal runaways. nih.gov |

| Scalability | Production can be scaled up by running the system for longer periods. nih.gov |

| Automation | Potential for integrated, multi-step synthesis and in-line analysis. rsc.org |

Microwave and Ultrasound-Irradiated Synthesis

Alternative energy sources like microwave (MW) irradiation and ultrasound (US) have been increasingly utilized to accelerate organic reactions, including the synthesis of pyrimidine derivatives. nih.gov These techniques often lead to significantly reduced reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods.

Microwave-Assisted Synthesis

Microwave irradiation directly heats the reaction mixture by interacting with polar molecules, leading to rapid and uniform heating. blucher.com.br This has been effectively demonstrated in the synthesis of various pyrimidine derivatives. For example, the microwave-assisted synthesis of 2-anilinopyrimidines from 2-chloro-4,6-dimethylpyrimidine (B132427) and aniline (B41778) derivatives showed a significant improvement in reaction efficiency over conventional heating. rsc.org In another study, a green, microwave-mediated, multicomponent synthesis of pyrimidinone derivatives was achieved in water, highlighting the method's potential for more environmentally friendly processes. blucher.com.br When this reaction was attempted without microwave irradiation under reflux in water, the yield for a specific pyrimidinone was only 18% after 8 hours, whereas the microwave method provided higher yields in just 20 minutes. blucher.com.br

Table 2: Comparison of Microwave-Assisted vs. Conventional Synthesis of a Pyrimidinone Derivative blucher.com.br

| Method | Reaction Time | Yield | Solvent |

| Microwave (300W, 100°C) | 20 minutes | Moderate | Water |

| Conventional (Reflux) | 8 hours | 18% | Water |

Ultrasound-Irradiated Synthesis

Ultrasound irradiation promotes chemical reactions through acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with extremely high temperatures and pressures, as well as intense shear forces, which can enhance reaction rates and yields. nih.gov

The synthesis of various pyrimidine and fused pyrimidine derivatives has been successfully achieved using ultrasound. For instance, a series of pyrido[2,3-d]pyrimidine (B1209978) derivatives were synthesized in high yields through a condensation reaction under catalyst-free ultrasonic irradiation. nih.gov A review of ultrasound-assisted pyrimidine synthesis highlights numerous examples where this technique leads to shorter reaction times and higher yields compared to traditional methods. nih.gov In some cases, a synergistic effect is observed when ultrasound is combined with other methods, such as in the synthesis of 2-amino-4,6-diaryl pyrimidines where ultrasound was used for solvation followed by microwave irradiation for the heterocyclization, resulting in good yields in a short time. researchgate.net

Table 3: Examples of Ultrasound-Assisted Synthesis of Pyrimidine Derivatives

| Product Type | Starting Materials | Conditions | Key Advantages | Reference |

| Pyrido[2,3-d]pyrimidines | Aldehyde, 2,6-diaminopyrimidine-4(3H)-one, Tetronic acid/1,3-indanedione | Ultrasonic irradiation, catalyst-free | Higher yields, lower cost, convenient procedure | nih.gov |

| Pyrazole (B372694) and Pyrimidine derivatives | Chalcones, Guanidine hydrochloride/Hydrazine hydrate | Ultrasound irradiation, 40 MHz | Better yields, shorter reaction times vs. conventional method | researchgate.net |

Given the successful application of microwave and ultrasound technologies to a wide range of pyrimidine syntheses, it is highly probable that these methods could be adapted for a more efficient and scalable synthesis of this compound.

Reactivity and Reaction Mechanism Studies of 2 Pyrimidinecarboxaldehyde

Electrophilic and Nucleophilic Character of the Formyl Group

The formyl group (CHO) of 2-pyrimidinecarboxaldehyde exhibits a distinct dual electrophilic and nucleophilic character, which governs its reactivity in various chemical transformations. The carbon atom of the formyl group is electrophilic, meaning it is susceptible to attack by nucleophiles. wikipedia.orgallen.in This is due to the polarization of the carbon-oxygen double bond, where the more electronegative oxygen atom draws electron density away from the carbon, creating a partial positive charge. allen.inlibretexts.org Consequently, the formyl group readily undergoes nucleophilic addition reactions. wikipedia.org For instance, it reacts with amines to form Schiff bases, which are versatile intermediates in organic synthesis. wikipedia.org

Conversely, the oxygen atom of the formyl group possesses nucleophilic characteristics due to the presence of lone pairs of electrons. libretexts.org This allows it to be attacked by electrophiles. libretexts.org A prime example is the acid-catalyzed addition of water to an aldehyde, where the initial step involves the protonation of the carbonyl oxygen. libretexts.org This dual reactivity makes the formyl group a versatile functional group in the synthesis of more complex molecules. baselius.ac.in

The electrophilicity of the carbonyl carbon is a key factor in many reactions. For example, in the presence of a suitable catalyst, this compound can be reduced to the corresponding alcohol. This reduction is accelerated by the presence of electron-withdrawing groups on the pyrimidine (B1678525) ring, which enhance the electrophilic character of the formyl carbon. core.ac.uk

Impact of Ring Substituents on Reaction Pathways

Substituents on the pyrimidine ring have a profound impact on the reactivity of this compound and can direct the course of a reaction down different pathways. The electronic nature of these substituents, whether they are electron-donating or electron-withdrawing, can significantly alter the electrophilicity of the formyl group and the nucleophilicity of the pyrimidine ring itself.

Electron-withdrawing groups, such as chloro or nitro groups, increase the electrophilicity of the formyl carbon, making it more susceptible to nucleophilic attack. core.ac.uksmolecule.com For instance, the presence of chloro substituents on the pyrimidine ring facilitates nucleophilic aromatic substitution reactions. smolecule.comchembk.com In a study on the Suzuki-Miyaura reaction of 4,6-dichloropyrimidines bearing a formyl group, the reaction proceeded to give the corresponding 4,6-diarylpyrimidines in reasonable yields. researchgate.net

Conversely, electron-donating groups can decrease the electrophilicity of the formyl group. However, they can increase the nucleophilicity of the pyrimidine ring, influencing reactions at other positions. The position of the substituent on the pyrimidine ring is also crucial. For example, a substituent at the 2-position of the pyrimidine ring has been shown to have a significant effect in asymmetric autocatalysis reactions. acs.org

The interplay between the formyl group and ring substituents is also evident in more complex transformations. In the synthesis of pyrido[2,3-d]pyrimidines, the reactivity of 4-amino-5-pyrimidinecarboxaldehydes is influenced by substituents on the pyrimidine ring, which affects the nucleophilic character of the C5 position and the 6-amino group. sci-hub.stsemanticscholar.org

Mechanistic Investigations of Key Transformations

The study of reaction mechanisms provides a deeper understanding of how this compound is transformed into various products. Mechanistic investigations often involve a combination of experimental techniques and computational modeling to elucidate the step-by-step pathway of a reaction.

One area of significant mechanistic study is the asymmetric autocatalysis involving pyrimidyl alkanols, which are derived from the corresponding pyrimidine carboxaldehydes. acs.org In these reactions, the chiral product acts as a catalyst for its own formation. acs.org Kinetic studies and computational modeling have been employed to understand the structure of the catalytic aggregates and the transition states involved, shedding light on the origin of enantioface selectivity. acs.org

Another example is the investigation of the intramolecular aza-Diels-Alder (IADA) reaction versus an ene-type cyclization of imines derived from 4-(allylamino)pyrimidine-5-carbaldehydes. pku.edu.cn By adjusting reaction conditions such as the acid catalyst, solvent, and temperature, the reaction can be selectively directed towards either pathway. pku.edu.cn Density functional theory (DFT) calculations have been instrumental in understanding the mechanistic switch between these two competing pathways. pku.edu.cn

The table below summarizes the effect of reaction conditions on the pathway of imines derived from 4-(allylamino)pyrimidine-5-carbaldehydes. pku.edu.cn

| Catalyst (equiv.) | Solvent | Temperature (°C) | Reaction Pathway |

| TFA (1) | Toluene | Reflux | IADA |

| TsOH (1) | Toluene | Reflux | IADA |

| TsOH (catalytic) | Toluene | Reflux | Ene-type Cyclization |

| None | Toluene | Reflux | Ene-type Cyclization |

| TFA = Trifluoroacetic acid, TsOH = p-Toluenesulfonic acid |

Catalytic Mechanisms in Organic Transformations

Catalysis plays a pivotal role in many organic transformations involving this compound, enabling reactions to proceed with high efficiency and selectivity. Both metal-based and organocatalytic systems have been employed.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, have been utilized to introduce aryl groups onto the pyrimidine ring of derivatives of this compound. researchgate.net The choice of palladium catalyst, ligand, and base is critical for the success of these reactions. researchgate.net

In the context of asymmetric synthesis, copper-catalyzed reactions have been explored. rug.nl For instance, the asymmetric conjugate addition of organometallic reagents to α,β-unsaturated compounds is a powerful method for enantioselective carbon-carbon bond formation. rug.nl While not directly involving this compound as a substrate in the provided source, the principles of copper catalysis are broadly applicable to related systems.

Furthermore, acid catalysis is frequently employed in reactions involving the formyl group. As mentioned earlier, the addition of water to an aldehyde can be catalyzed by acid. libretexts.org Similarly, the formation of imines from aldehydes and amines is often accelerated by an acid catalyst. pku.edu.cn In a study on the synthesis of 2-arylbenzoxazoles from 2-aminophenol (B121084) and aldehydes, hydrogen tetrachloroaurate (B171879) (HAuCl₄) was used as a catalyst. researchgate.net

Computational Modeling of Reactivity

Computational modeling, particularly using Density Functional Theory (DFT), has become an indispensable tool for understanding the reactivity of this compound and its derivatives at a molecular level. acs.orgpku.edu.cnsciety.orgresearchgate.net These computational methods allow for the calculation of molecular structures, electronic properties, and reaction energetics, providing insights that are often difficult to obtain through experimental means alone.

DFT calculations have been used to optimize the molecular structure of pyrimidine carboxaldehyde derivatives and to analyze their vibrational frequencies. sciety.orgresearchgate.net This allows for a comparison with experimental data, such as IR spectra, to validate the computational model. sciety.orgresearchgate.net

Natural Bond Orbital (NBO) analysis is another computational technique that has been applied to study these compounds. sciety.orgresearchgate.net NBO analysis provides information about intermolecular charge delocalization and hyperconjugative interactions, which are crucial for understanding the molecule's stability and reactivity. sciety.orgresearchgate.net

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), gives insights into the electronic stability and chemical reactivity of the molecule. sciety.orgresearchgate.net The energy gap between the HOMO and LUMO is an important indicator of molecular reactivity. sciety.orgresearchgate.net

Molecular Electrostatic Potential (MEP) mapping is a powerful visualization tool that identifies the electrophilic and nucleophilic regions of a molecule. sciety.orgresearchgate.net For pyrimidine carboxaldehyde derivatives, MEP maps highlight the three-dimensional charge distribution, indicating the likely sites for electrophilic and nucleophilic attack. sciety.orgresearchgate.net

Computational studies have also been instrumental in elucidating reaction mechanisms. For example, DFT calculations have been used to model the transition states of the Soai reaction, a type of asymmetric autocatalysis, providing a definitive explanation for the nonlinear behavior of the system. researchgate.net Similarly, DFT studies have helped to understand the competition between the intramolecular aza-Diels-Alder reaction and ene-type cyclization pathways. pku.edu.cn

The following table presents some key computational parameters and their significance in understanding the reactivity of a substituted pyrimidine carboxaldehyde derivative. sciety.orgresearchgate.net

| Computational Parameter | Significance |

| HOMO-LUMO Energy Gap | Indicates molecular electronic stability and chemical reactivity. A smaller gap suggests higher reactivity. |

| NBO Analysis | Reveals intermolecular charge delocalization and hyperconjugative interactions, contributing to molecular stability. |

| MEP Mapping | Identifies electrophilic and nucleophilic attack regions based on the three-dimensional charge distribution. |

Coordination Chemistry and Ligand Design Incorporating 2 Pyrimidinecarboxaldehyde

2-Pyrimidinecarboxaldehyde as a Ligand Precursor

This compound serves as a crucial precursor in the formation of a wide array of ligands, primarily through condensation reactions with amines to form Schiff bases. wikipedia.org The aldehyde functional group is susceptible to nucleophilic attack by amines, leading to the formation of an imine or azomethine group (-C=N-), which is a key feature of Schiff base ligands. wikipedia.orgnih.gov These resulting ligands often exhibit enhanced coordination capabilities compared to the parent aldehyde.

The versatility of this compound as a precursor stems from several factors:

Reactive Aldehyde Group: The formyl group readily participates in condensation reactions, allowing for the facile synthesis of a diverse range of Schiff base ligands. nih.gov

Structural Diversity: By varying the amine component in the condensation reaction, a vast library of ligands with different steric and electronic properties can be generated, enabling the fine-tuning of the properties of the subsequent metal complexes. researchgate.net

The resulting Schiff base ligands derived from this compound are often multidentate, meaning they can bind to a metal ion through multiple donor atoms. This chelate effect typically leads to the formation of more stable metal complexes. rsc.orgnih.gov

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes involving this compound and its derivatives is a rich area of research. These complexes are typically prepared by reacting the ligand with a suitable metal salt in an appropriate solvent. nih.govjchemlett.com

Transition Metal Coordination Complexes

A variety of transition metal complexes have been synthesized using ligands derived from this compound. These include complexes of copper, nickel, cobalt, manganese, zinc, and platinum. researchgate.netresearchgate.netnih.gov The synthesis often involves a one-pot reaction where the Schiff base ligand is formed in situ followed by the addition of the metal salt. nih.gov

The characterization of these complexes is crucial to understanding their structure and properties. A combination of analytical and spectroscopic techniques is employed for this purpose:

Elemental Analysis: Confirms the empirical formula of the complex. researchgate.netresearchgate.net

Infrared (IR) Spectroscopy: Provides information about the coordination of the ligand to the metal ion. A key indicator is the shift in the C=N stretching frequency of the imine group upon complexation. researchgate.netresearchgate.net

UV-Vis Spectroscopy: Reveals details about the electronic transitions within the complex and can help in determining the coordination geometry around the metal center. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to elucidate the structure of the ligand and its complexes in solution. researchgate.netresearchgate.net

Magnetic Susceptibility Measurements: Help in determining the oxidation state and spin state of the metal ion in the complex. researchgate.netrsc.org

Table 1: Examples of Transition Metal Complexes Derived from this compound and its Schiff Base Ligands

| Metal Ion | Ligand Type | Coordination Geometry | Reference |

| Cu(II), Ni(II), Co(II) | Schiff base from 2-pyridinecarboxaldehyde (B72084) and diamines | Binuclear | researchgate.net |

| Mn(II), Co(II), Ni(II), Cu(II), Zn(II) | Schiff base from o-phenylenediamine (B120857) and 2-pyridinecarboxaldehyde | Octahedral | researchgate.net |

| Cu(I) | Imine from anilines and 2-pyridinecarboxaldehyde | Distorted Tetrahedral | researchgate.net |

| Mn(II), Re(I), Mo(II) | 2-Pyridinecarboxaldehyde | Chelate κ²(N,O) | rsc.orgnih.gov |

| Pt(II) | Bis(pyrimidine-2-yl)amine | Square Planar | nih.gov |

This table is for illustrative purposes and does not represent an exhaustive list.

Schiff Base Ligands Derived from this compound and Analogues

The condensation of this compound with various primary amines yields a vast array of Schiff base ligands. researchgate.net These ligands are of significant interest in coordination chemistry due to their ability to form stable complexes with a wide range of metal ions. scite.ai

The synthesis of these Schiff bases is typically a straightforward process involving the reaction of equimolar amounts of the aldehyde and the amine in a suitable solvent, often with gentle heating. nih.gov For instance, the reaction of 2-pyridinecarboxaldehyde with diamines such as 1,4-diaminobenzene or trans-1,4-diaminocyclohexane results in the formation of binucleating Schiff base ligands. researchgate.net Similarly, condensation with L-tryptophan yields Schiff bases with potential biological applications. nih.gov

The resulting Schiff base ligands are characterized by the presence of the azomethine (-CH=N-) group. The nitrogen atom of this group, along with the nitrogen atom(s) of the pyrimidine (B1678525) ring, can act as donor atoms for coordination to metal ions. researchgate.net

Chelating Properties and Coordination Modes

Ligands derived from this compound exhibit diverse chelating properties and coordination modes. The term "chelate" refers to the formation of a ring structure when a multidentate ligand binds to a central metal ion. This chelation enhances the stability of the resulting complex.

This compound itself can act as a bidentate ligand, coordinating to a metal center through the nitrogen atom of the pyrimidine ring and the oxygen atom of the carbonyl group, forming a stable five-membered chelate ring. This κ²(N,O) coordination mode has been observed in complexes with manganese, rhenium, and molybdenum. rsc.orgnih.gov

Schiff base ligands derived from this compound can exhibit a wider range of coordination modes, depending on the nature of the amine used in their synthesis. They can act as bidentate, tridentate, or even tetradentate ligands. researchgate.netsciencebeingjournal.com For example, a Schiff base formed from 2-pyridinecarboxaldehyde and o-phenylenediamine acts as a tetradentate ligand, coordinating through the two imine nitrogen atoms and the two pyridine (B92270) nitrogen atoms to form a mononuclear complex with an octahedral geometry around the metal ion. researchgate.net In contrast, Schiff base ligands derived from diamines can act as bridging ligands, leading to the formation of binuclear or polynuclear complexes. researchgate.net

The flexibility in coordination modes allows for the design of metal complexes with specific geometries and electronic properties, which is crucial for their application in areas such as catalysis and materials science. nih.govnih.gov

Applications in Catalysis via Metal Complexes

Metal complexes derived from this compound and its Schiff base ligands have shown significant promise as catalysts in various organic transformations. The catalytic activity is often attributed to the ability of the metal center to exist in multiple oxidation states and to coordinate with the reactants, thereby facilitating the reaction. researchgate.netunimi.it

Oxidation Reactions

One of the notable applications of these metal complexes is in the catalysis of oxidation reactions. researchgate.net For example, binuclear Cu(II), Ni(II), and Co(II) complexes of Schiff bases derived from 2-pyridinecarboxaldehyde have been investigated as catalysts for the oxidation of cyclohexene (B86901) and styrene (B11656). researchgate.net

In these reactions, the metal complex can activate an oxidant, such as hydrogen peroxide or tert-butyl hydroperoxide, to generate reactive oxygen species that then oxidize the substrate. The efficiency and selectivity of the catalytic system can be influenced by several factors, including the nature of the metal ion, the structure of the ligand, the solvent, and the reaction conditions. researchgate.netrsc.org

For instance, in the oxidation of styrene, various products can be formed, including styrene oxide, benzaldehyde, and benzoic acid. The specific product distribution can be tuned by carefully selecting the catalyst and reaction parameters. researchgate.net The thermal stability of some of these complexes makes them suitable for catalytic reactions that need to be carried out at elevated temperatures. researchgate.net

Table 2: Catalytic Oxidation Activity of Metal Complexes

| Catalyst | Substrate | Oxidant | Major Products | Reference |

| Cu(II), Ni(II), Co(II) complexes of Schiff bases from 2-pyridinecarboxaldehyde | Cyclohexene, Styrene | Not specified | Oxidation products | researchgate.net |

| Co(III) complex of a Schiff base | Styrene | H₂O₂, tert-butyl hydroperoxide | Styrene oxide, Benzaldehyde, Benzoic acid, etc. | researchgate.net |

This table provides a summary of reported catalytic activities and is not exhaustive.

Biological Activities and Medicinal Chemistry Research of 2 Pyrimidinecarboxaldehyde Derivatives

Antimicrobial and Antibiotic Potency

Derivatives of 2-pyrimidinecarboxaldehyde have demonstrated notable antimicrobial and antibiotic properties. A series of pyrimidin-2-ol/thiol/amine derivatives were synthesized and evaluated for their in vitro antimicrobial activity against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains. nih.gov The results, determined by the tube dilution method, revealed that different compounds exhibited varied activity against different microorganisms. nih.gov

For instance, against Gram-positive bacteria, one derivative showed significant activity against S. aureus with a Minimum Inhibitory Concentration (MIC) of 0.87 µM/ml, while another was most potent against B. subtilis with an MIC of 0.96 µM/ml. nih.gov In the context of Gram-negative bacteria, a particular derivative was effective against Salmonella enterica (MIC = 1.55 µM/ml), and another displayed strong antibacterial activity against E. coli (MIC = 0.91 µM/ml). nih.gov Furthermore, certain synthesized compounds also exhibited antifungal activity against C. albicans and A. niger. nih.gov

Another study focused on the synthesis of 5-(5-amino-1,3,4-thiadiazole-2-yl)-3,4-dihydro-6-methyl-4-phenyl-pyrimidin-2(1H)-one and 3,4-dihydro-5-(5-mercapto-4H-1,2,4-triazol-3-yl)-6-methyl-4-phenyl pyrimidin-2(1H)-one derivatives. These compounds were tested for their antibacterial activity against Pseudomonas aeruginosa, Staphylococcus aureus, and Escherichia coli, with many showing promising results compared to the standard drug ciprofloxacin. ias.ac.in

The antimicrobial potential of pyrimidine (B1678525) derivatives is often linked to the presence of specific pharmacophores. For example, the introduction of a p-methoxyphenyl group or a p-hydroxy group on the pyrimidine nucleus has been reported to enhance antimicrobial activity. nih.gov

Anticancer and Cytotoxic Effects

The quest for novel anticancer agents has led to the investigation of numerous pyrimidine derivatives, which have shown significant cytotoxic effects against various cancer cell lines. eurekaselect.comencyclopedia.pub A study on new 4,6-substituted pyrimidine derivatives demonstrated their inhibitory activity on the proliferation of several cancer cell lines, including colon adenocarcinoma (LoVo), doxorubicin-resistant colon adenocarcinoma (LoVo/DX), breast cancer (MCF-7), lung cancer (A549), cervical cancer (HeLa), human leukemic lymphoblasts (CCRF-CEM), and human monocytic leukemia (THP-1). nih.gov Notably, these compounds exhibited a stronger influence on the activity of P-glycoprotein in doxorubicin-resistant cells than doxorubicin (B1662922) itself. nih.gov

Further research into pyrido[2,3-d]pyrimidin-4(3H)-one derivatives identified several compounds with potent anticancer activity. nih.gov Specifically, tetracyclic derivatives 8a and 8d showed significant activity against the prostatic cell line (PC-3) with IC₅₀ values of 7.98 µM and 7.12 µM, respectively, which is about 1.5 times more active than the reference drug erlotinib. nih.gov Compound 8d also demonstrated strong anti-proliferative activity against the A-549 lung cancer cell line with an IC₅₀ value of 7.23 µM. nih.gov

The anticancer mechanism of some pyrimidine derivatives involves the induction of apoptosis. For example, compound 6 from a series of pyrimidine-hydrazone hybrids was found to increase the number of apoptotic cells to over 70% in A549 lung cancer cells at concentrations of 5 and 10 µM, which was about 20% more than doxorubicin. nih.gov

Antiviral and Anti-HIV Activity

Pyrimidine derivatives have emerged as a promising class of compounds in the development of antiviral therapies, including those targeting the Human Immunodeficiency Virus (HIV). researchgate.netnih.gov The pyrimidine core is a key structural feature in several established antiviral drugs. nih.gov Research has shown that fused pyrimidine derivatives can exhibit enhanced antiviral potential against various viruses, including HIV and herpes simplex virus (HSV-1). eurekaselect.com

A study involving the synthesis of nucleoside analogues bearing a pyrimidine moiety and two D-ribofuranosyl residues revealed moderate antiviral activity against the influenza A (H1N1) virus for several compounds. nih.gov Specifically, compounds 2i , 5i , and 11c showed IC₅₀ values of 57.5 µM, 24.3 µM, and 29.2 µM, respectively. nih.gov Interestingly, two other analogues, 2f and 5f , were potent against the coxsackie B3 virus with IC₅₀ values of 12.4 µM and 11.3 µM, respectively, although they were inactive against influenza A. nih.gov

The structural similarity of some pyrimidine derivatives to known inhibitors of viral replication pathways makes them attractive candidates for further development. For instance, their resemblance to EGFR inhibitors, which can have broad-spectrum antiviral activity, has prompted investigations into their antiviral potential. mdpi.com

Antimalarial Properties

The rise of drug-resistant malaria parasites necessitates the discovery of new antimalarial agents. Pyrimidine derivatives have been a focus of this research due to their ability to inhibit key parasitic enzymes. informativejournals.comresearchgate.net A series of novel 4-amino benzoic acid (PABA)-substituted pyrimidine derivatives were designed as potential inhibitors of Plasmodium falciparum dihydrofolate reductase (Pf-DHFR). nih.gov

In vitro antimalarial assays against both chloroquine-sensitive (3D7) and chloroquine-resistant (Dd2) strains of P. falciparum revealed significant activity for several compounds. nih.gov The IC₅₀ values for the 3D7 strain ranged from 5.26 to 106.76 µg/ml, and for the Dd2 strain, the values ranged from 4.71 to 112.98 µg/ml. nih.gov Compounds 3d , 3e , 3f , and 3h were particularly potent against both strains, with 3f being the most active. nih.gov

Another study on tetrahydrobenzo nih.govnih.govthieno[2,3-d]pyrimidine derivatives also identified compounds with significant anti-plasmodial activity against the W2 strain (chloroquine-resistant) of P. falciparum. nih.govrsc.org Compounds F4 and F16 exhibited IC₅₀ values of 0.75 µM and 0.74 µM, respectively, demonstrating their potential as scaffolds for the development of new antimalarial drugs. nih.govrsc.org

Enzyme Inhibition Studies

Derivatives of this compound have been investigated for their ability to inhibit various enzymes implicated in disease pathways.

Cyclooxygenase (COX) Isoenzyme Inhibition

The selective inhibition of cyclooxygenase-2 (COX-2) over COX-1 is a key strategy in the development of anti-inflammatory drugs with reduced gastrointestinal side effects. Certain pyrimidine derivatives have shown promise as selective COX-2 inhibitors. nih.govnih.gov In one study, two pyrimidine derivatives, L1 and L2 , demonstrated a higher affinity for the COX-2 isoform compared to COX-1. nih.gov Their inhibitory activity against COX-2 was comparable to the reference drug meloxicam (B1676189) and significantly better than piroxicam. nih.gov

Another study on a series of pyrimidine and thiazolopyrimidine derivatives also revealed selective inhibitory activity towards the COX-2 enzyme. scialert.net This selectivity is a crucial factor in mitigating the adverse effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs). scialert.net The development of pyrimidine-based fluorescent COX-2 inhibitors has also been explored, with one compound, N-(2-((7-nitro-benzo[c] nih.govCurrent time information in Bangalore, IN.mdpi.comoxadiazol-4-yl)amino)propyl)-4-[4-(methylsulfonyl)phenyl]-6-(trifluoro-methyl)-pyrimidin-2-amine (6) , identified as a potent and selective COX-2 inhibitor with an IC₅₀ of 1.8 μM. rsc.org

Neuronal Nitric Oxide Synthase (nNOS) Inhibition

Overproduction of nitric oxide by neuronal nitric oxide synthase (nNOS) is linked to neurodegenerative disorders. rsc.org Therefore, the development of selective nNOS inhibitors is a significant therapeutic goal. A novel strategy combining a 2-imidazolylpyrimidine head with other structural components has led to the discovery of highly potent and selective nNOS inhibitors. nih.govacs.org

Structure-activity relationship studies revealed that the length of the linker between the fluorophenyl and pyrimidine rings is crucial for potency. nih.gov Compound 9 , with a six-atom linker, was one of the most potent nNOS inhibitors in its series, with a Kᵢ value of 0.019 μM. nih.gov Another promising inhibitor, compound 14j from a 2-aminopyridine (B139424) series, exhibited excellent potency for rat nNOS (Kᵢ = 16 nM) and a Kᵢ value of 13 nM against human nNOS, with high selectivity over other NOS isoforms. nih.gov

FLT3 Kinase Inhibition

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation and differentiation of hematopoietic stem cells. nih.gov Mutations in the FLT3 gene are among the most common genetic alterations in acute myeloid leukemia (AML), making it a significant target for therapeutic intervention. nih.govnih.gov Several pyrimidine-based compounds have been investigated as inhibitors of FLT3 kinase. For instance, a series of 4,6-diamino pyrimidine derivatives were rationally designed and synthesized as type-II FLT3 inhibitors. escholarship.org One of the most potent compounds from this series, 13a , demonstrated an IC50 value of 13.9 ± 6.5 nM against FLT3 kinase with high selectivity over the related kinase c-KIT. escholarship.org This selectivity is a critical attribute, as the simultaneous inhibition of both FLT3 and c-KIT is thought to contribute to dose-limiting myelosuppression. escholarship.org

While direct studies on this compound derivatives as FLT3 inhibitors are not extensively documented in publicly available research, the broader success of pyrimidine-containing scaffolds highlights the potential of this chemical class. The exploration of various heterocyclic cores, including imidazo[1,2-b]pyridazines, as mimics of the purine (B94841) base in FLT3 inhibitors further underscores the ongoing search for novel and effective therapeutic agents targeting this kinase. nih.gov

Enzyme-Ligand Interaction Mechanisms

Understanding the precise interactions between a small molecule and its target enzyme is fundamental to rational drug design. nih.gov For derivatives of this compound, detailed enzyme-ligand interaction studies are still an emerging area. However, insights can be drawn from related heterocyclic compounds. For example, molecular docking and kinetic studies of 1,2,4-triazolo[1,5-a]pyrimidine derivatives as xanthine (B1682287) oxidase inhibitors have revealed that the most potent compounds exhibit a mixed-type inhibition mechanism and are predicted to interact with the same amino acid residues as the known inhibitor allopurinol. nih.gov

In the case of pyridine-2-carboxaldehyde thiosemicarbazones, their metal complexes have been a subject of more extensive investigation. Iron(III) complexes of 2-formylpyridine thiosemicarbazones, for instance, have been shown to bind to the metal center in a tridentate fashion through the pyridine (B92270) nitrogen, imine nitrogen, and thione sulfur atoms. This coordination geometry is crucial for their biological activity.

Receptor Binding and Ligand Activity Profiling

The characterization of how a ligand binds to its receptor and the resulting biological activity are key steps in drug discovery. For derivatives of this compound, specific receptor binding profiles are not widely reported. However, the broader class of pyrimidine derivatives has been shown to interact with a variety of receptors and enzymes, leading to a wide range of pharmacological effects. nih.govresearchgate.net

Research on structurally similar pyridine derivatives has provided some insights into receptor interactions. For example, certain 1,4-dihydropyridine (B1200194) and pyridine derivatives have been found to bind to adenosine (B11128) receptor subtypes (A1, A2A, and A3) in the micromolar range. These findings suggest that with careful structural modifications, selectivity for specific receptor subtypes can be achieved.

Investigation of Structure-Activity Relationships (SAR)

The systematic investigation of how modifications to a chemical structure affect its biological activity, known as structure-activity relationship (SAR) studies, is a cornerstone of medicinal chemistry. nih.govresearchgate.net For derivatives of this compound, SAR studies are crucial for optimizing their potency and selectivity.

A review of pyrimidine derivatives highlights that the nature and position of substituents on the pyrimidine ring significantly influence their biological activities. nih.govresearchgate.net For example, in a series of 4,6-diamino pyrimidine-based FLT3 inhibitors, the presence of a pyrazole (B372694) ring at one terminus of the scaffold was found to be important for activity. escholarship.org

More detailed SAR data is available for the related pyridine-2-carboxaldehyde thiosemicarbazones. Studies have shown that the presence of an amino group at the 3-position of the pyridine ring leads to greater activity in inhibiting ribonucleotide reductase and tumor cell growth compared to a hydroxyl group at the same position. Furthermore, N-acetylation of this 3-amino group resulted in a significant decrease in both in vitro and in vivo activity.

Therapeutic Potential and Drug Lead Identification

The ultimate goal of medicinal chemistry research is to identify and develop new therapeutic agents to treat diseases. nih.govresearchgate.net The pyrimidine scaffold is a well-established pharmacophore present in numerous approved drugs and is considered a promising starting point for the discovery of new lead compounds. nih.govresearchgate.net

While specific this compound derivatives are still in the early stages of investigation, the broader class of pyrimidine-based molecules has shown significant therapeutic potential across various disease areas, including cancer. researchgate.net The identification of potent and selective FLT3 inhibitors with a pyrimidine core underscores their potential in the treatment of AML. escholarship.org

The extensive research on pyridine-2-carboxaldehyde thiosemicarbazones and their metal complexes as anticancer agents further highlights the potential of this type of chemical structure. These compounds have demonstrated the ability to inhibit tumor growth through various mechanisms, including the induction of apoptosis and the inhibition of angiogenesis. The identification of compounds with favorable in vivo efficacy and low toxicity profiles marks them as promising leads for further development.

In-Depth Computational Analysis of this compound Remains Elusive in Scientific Literature

A thorough review of available scientific literature reveals a notable scarcity of dedicated computational and spectroscopic studies focused exclusively on the chemical compound this compound. Despite the significant interest in pyrimidine derivatives within fields like medicinal chemistry and materials science, detailed quantum chemical analyses for the parent compound, as specified in the requested outline, are not readily accessible in published research.

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for elucidating the electronic and structural properties of molecules. Such studies typically involve:

Electronic Structure Analysis: Examining the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand a molecule's reactivity and electronic transitions. The energy gap between these orbitals is a key indicator of chemical stability.

Thermodynamic and Reactivity Parameters: Calculating properties like enthalpy, entropy, and Gibbs free energy to predict the spontaneity and favorability of reactions. Reactivity descriptors derived from DFT, such as chemical hardness, softness, and electrophilicity index, provide further insight into a molecule's chemical behavior.

Prediction of Electrophilic Sites: Using techniques like Molecular Electrostatic Potential (MEP) mapping to identify regions of a molecule that are susceptible to nucleophilic attack. The aldehyde carbon in this compound would be a primary site for such investigation.

Molecular Mechanics Calculations: Employing classical mechanics to model the molecule's conformational landscape and steric properties, often used for larger systems or as a precursor to more intensive quantum calculations.

Time-Dependent Density Functional Theory (TD-DFT): A method used to simulate electronic absorption spectra (like UV-Vis), predicting the wavelengths of maximum absorption and the nature of the electronic transitions involved.

While numerous studies apply these sophisticated computational methods to various substituted pyrimidine carboxaldehydes, the specific data for the unsubstituted this compound is not present in the surveyed literature. Research tends to concentrate on more complex derivatives where substituents are added to tune the molecule's properties for specific applications, such as drug design or materials engineering.

Consequently, providing a detailed, data-driven article that strictly adheres to the requested scientific breakdown for this compound is not possible based on currently available information. The foundational computational and spectroscopic data required to populate the specified sections on its electronic structure, thermodynamic parameters, electrophilic sites, and electronic spectra has not been located.

Computational Chemistry and Spectroscopic Characterization of 2 Pyrimidinecarboxaldehyde

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of a small molecule ligand to a protein's active site.

The binding affinity of a ligand to a protein is a critical parameter in drug discovery and is quantified by the binding free energy (ΔG_bind). frontiersin.org The Linear Interaction Energy (LIE) method is one of the approaches used to calculate this value, combining conformational sampling with calculations of the interaction energies. frontiersin.org

In a study of a derivative, 4-(4-Fluorophenyl)-6-isopropyl-2-(N-methyl-N-methanesulfonylamino)-5-pyrimidine carboxaldehyde, molecular docking simulations were performed to assess its biological potential. researchgate.netsciety.org The calculations revealed notable binding affinities with specific protein targets. researchgate.netsciety.org The binding energy represents the strength of the interaction between the ligand and the protein; a more negative value typically indicates a stronger binding. nih.gov For instance, the calculated binding energies for this pyrimidine (B1678525) carboxaldehyde derivative were -6.25 kcal/mol with Cytochrome P450 2C9 (CYP2C9) and -6.45 kcal/mol with Apolipoprotein A1 (APOA1) expression enhancers. researchgate.netsciety.org These values suggest favorable interactions with these protein targets. researchgate.netsciety.org

| Ligand | Target Protein | Binding Energy (kcal/mol) |

| 4-(4-Fluorophenyl)-6-isopropyl-2-(N-methyl-N-methanesulfonylamino)-5-pyrimidine carboxaldehyde | CYP2C9 | -6.25 researchgate.netsciety.org |

| 4-(4-Fluorophenyl)-6-isopropyl-2-(N-methyl-N-methanesulfonylamino)-5-pyrimidine carboxaldehyde | APOA1 expression enhancers | -6.45 researchgate.netsciety.org |

This table presents data from a study on a derivative of 2-pyrimidinecarboxaldehyde to illustrate the concept of ligand-protein binding energy analysis.

Derivatives of pyrimidine carboxaldehyde have been investigated for their interactions with various biological targets, indicating their potential in medicinal chemistry. chemimpex.comontosight.ai The aldehyde functional group is reactive and can participate in various interactions within a biological system. chemimpex.com

Molecular docking studies on 4-(4-Fluorophenyl)-6-isopropyl-2-(N-methyl-N-methanesulfonylamino)-5-pyrimidine carboxaldehyde have identified Cytochrome P450 2C9 (CYP2C9) and Apolipoprotein A1 (APOA1) expression enhancers as potential biological targets. researchgate.netsciety.org Pyrimidine derivatives, in general, are known to possess a wide range of biological activities, including anticancer, antiviral, and antibacterial properties, which stem from their ability to interact with crucial biological macromolecules. ontosight.ai For example, a tin(II) complex of pyridine-2-carboxaldehyde thiosemicarbazone, a related structural class, was found to exhibit anticancer effects by targeting DNA, inducing apoptosis, and inhibiting the anti-apoptotic Bcl-xL protein, metalloproteinase MMP2, and topoisomerase II. rsc.org

Advanced Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for elucidating the molecular structure and properties of chemical compounds. Infrared, Raman, Nuclear Magnetic Resonance, and UV-Vis spectroscopy each provide unique insights into the structure of this compound.

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. edinst.commt.com These techniques are complementary, as the selection rules differ: a vibrational mode is IR active if it involves a change in the molecular dipole moment, whereas it is Raman active if there is a change in the molecule's polarizability. edinst.com

In a comprehensive study of 4-(4-Fluorophenyl)-6-isopropyl-2-(N-methyl-N-methanesulfonylamino)-5-pyrimidine carboxaldehyde, both experimental and theoretical vibrational frequencies were analyzed. researchgate.net The FT-IR and FT-Raman spectra confirmed the vibrations of key functional groups, such as the carbonyl (C=O), sulfonyl (S=O), and carbon-fluorine (C–F) bonds. researchgate.net For instance, a band observed at 1124 cm⁻¹ in the FT-IR spectrum was assigned to the C-O stretching mode. researchgate.net The comparison between experimental and theoretically calculated spectra, often performed using Density Functional Theory (DFT), helps in the reliable assignment of vibrational bands. researchgate.netscifiniti.com

Key Vibrational Modes for a Pyrimidine Carboxaldehyde Derivative researchgate.net

| Functional Group | Technique | Wavenumber (cm⁻¹) |

|---|---|---|

| C=O | FT-IR/FT-Raman | (Typically ~1680-1720) |

| S=O | FT-IR/FT-Raman | (Typically ~1300-1350 & 1140-1160) |

| C-F | FT-IR/FT-Raman | (Typically ~1000-1400) |

This table provides examples of vibrational frequencies for key functional groups found in a derivative of this compound, as specific data for the parent compound was not available in the search results.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules by providing information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C).

For pyrimidine carboxaldehyde and its derivatives, ¹H NMR spectroscopy is used to identify the protons in the molecule. sioc-journal.cn The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of a proton. For instance, in the ¹H NMR spectrum of the related compound 2-pyridinecarboxaldehyde (B72084), the aldehyde proton (CHO) signal appears significantly downfield, typically around 10.0-10.2 ppm, due to the deshielding effect of the adjacent carbonyl group and aromatic ring. chemicalbook.comcore.ac.uk The aromatic protons on the pyrimidine ring would appear in the region of approximately 7.0-9.0 ppm. chemicalbook.comresearchgate.net

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The carbon atom of the aldehyde group is typically observed in the highly deshielded region of the spectrum, often above 190 ppm. The carbons of the pyrimidine ring would have distinct signals in the aromatic region of the spectrum.

Representative ¹H NMR Chemical Shifts for 2-Pyridinecarboxaldehyde chemicalbook.com

| Proton Assignment | Chemical Shift (δ, ppm) |

|---|---|

| Aldehyde (CHO) | ~10.1 - 10.2 |

This table shows typical chemical shift ranges for the closely related compound 2-pyridinecarboxaldehyde, as a direct experimental spectrum for this compound was not available.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. researchgate.net This technique provides information about electronic transitions, particularly involving π-electrons in conjugated systems. researchgate.net

The UV-Vis spectrum of a pyrimidine carboxaldehyde derivative has been analyzed both experimentally and theoretically using Time-Dependent Density Functional Theory (TD-DFT). researchgate.netsciety.org These analyses reveal key electronic transitions, often associated with π to π* and n to π* excitations within the aromatic pyrimidine ring and the carbonyl group. researchgate.net For the related compound 2-pyridinecarboxaldehyde, UV-Vis spectra are available and show characteristic absorption bands. nist.gov Similarly, studies involving 5-pyrimidine carboxaldehyde have utilized UV-Vis spectroscopy to monitor reaction kinetics by observing changes in absorbance at specific wavelengths over time. core.ac.uk

Mass Spectrometry (MS, HRMS, LC-MS, ESI-MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structure of a compound by measuring the mass-to-charge ratio (m/z) of its ions. Techniques like High-Resolution Mass Spectrometry (HRMS) provide highly accurate mass measurements, enabling the determination of elemental composition. Electrospray Ionization (ESI) is a soft ionization technique often coupled with Liquid Chromatography (LC-MS) that allows for the analysis of polar and thermally labile molecules. rsc.org

While direct mass spectrometric data for this compound is not extensively published, analysis of its derivatives provides significant insight. For instance, in the analysis of substituted pyrimidines, ESI-MS is commonly used to confirm the molecular weight of products. The protonated molecule [M+H]⁺ is typically the base peak. For 4,6-dimethoxypyrimidine-2-carbaldehyde, a related compound, the molecular ion [M+H]⁺ is observed at an m/z of 197.1. Similarly, for 4-chloro-6-(2,6-difluoro-phenylamino)-2-methylsulfanyl-pyrimidine-5-carbaldehyde, the [MH+] peak is detected at m/z 280. google.com

In the context of LC-MS, this compound and its analogs are utilized in derivatization strategies. For example, 2-pyridinecarboxaldehyde, a structural isomer, is used to selectively tag the N-terminus of linearized cyclic peptides, creating a unique mass tag that aids in identifying metabolic "soft spots" through tandem mass spectrometry (MS/MS). mdpi.comnih.gov This approach generates diagnostic ions that confirm the site of peptide hydrolysis. mdpi.comnih.gov The fragmentation patterns observed in MS/MS studies are crucial for structural elucidation. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) has also been employed to identify pyrimidine derivatives in complex mixtures. For example, 2,4-dimethoxy-5-pyrimidine carboxaldehyde has been identified as a component in Manuka honey using this technique. mdpi.com

Table 1: Representative Mass Spectrometry Data for this compound Derivatives

| Compound | Ionization Mode | Observed m/z | Ion Type | Reference |

|---|---|---|---|---|

| 4,6-Dimethoxypyrimidine-2-carbaldehyde | ESI | 197.1 | [M+H]⁺ | |

| 4-Chloro-6-(2,6-difluoro-phenylamino)-2-methylsulfanyl-pyrimidine-5-carbaldehyde | LC-MS | 280 | [MH+] | google.com |

| 1,2,3,4-Tetrahydro-6-methyl-2,4-dioxo-5-pyrimidinecarbaldehyde Derivatives | MS (70 eV) | Variable | M+• | cas.cz |

X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org By analyzing the diffraction pattern of an X-ray beam passing through a single crystal, one can determine bond lengths, bond angles, and intermolecular interactions. uol.deuhu-ciqso.es

This type of structural analysis is crucial for understanding how molecules interact in the solid state, which influences physical properties like melting point and solubility. The planarity and hydrogen bonding capabilities observed in the derivative suggest that this compound would likely exhibit similar intermolecular interactions, leading to a well-ordered crystalline structure.

Table 2: Crystallographic Data for the Related Compound N'-hydroxy-pyrimidine-2-carboximidamide

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₅H₆N₄O | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/c | nih.gov |

| Unit Cell Dimensions | a = 8.031(2) Å, b = 11.233(3) Å, c = 7.152(2) Å | nih.gov |

| β = 106.63(3)° | nih.gov | |

| Key Interactions | N-H···O, N-H···N, O-H···N hydrogen bonds; π-π stacking | nih.gov |

| π-π Stacking Distance | 3.622 (1) Å | nih.gov |

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is an absorption spectroscopy technique that measures the difference in absorption of left- and right-handed circularly polarized light by chiral molecules. ntu.edu.sg It is a powerful tool for studying the stereochemistry of chiral compounds. unipi.it Since this compound is an achiral molecule, it does not exhibit a CD spectrum on its own.

However, CD spectroscopy becomes highly relevant when this compound is used as a precursor to synthesize chiral derivatives or when it is part of a larger chiral molecular assembly. psu.edunih.gov For example, in the study of asymmetric autocatalysis, pyrimidyl alkanols derived from pyrimidine-5-carbaldehydes show significant CD signals that are used to determine the enantiomeric excess of the product. acs.org The CD spectra of the (R) and (S) enantiomers are mirror images of each other, with Cotton effects of opposite signs at the same wavelengths. researchgate.net

Electrochemical Studies (Cyclic Voltammetry)

Cyclic Voltammetry (CV) is an electrochemical technique used to study the redox properties of a substance in solution. als-japan.comlibretexts.org It provides information on oxidation and reduction potentials and the stability of the electrochemically generated species. nih.gov

Studies on related pyrimidine compounds demonstrate that the pyrimidine ring is electrochemically active. For example, zinc complexes of ligands derived from 5-pyrimidine carboxaldehyde are reported to be redox-active. researchgate.net In another study, a 5-benzoyl-6-phenyl-pyrimidin-4-one-2-thione compound exhibited an irreversible reduction peak at -0.83 V in an anhydrous medium, indicating its electrochemical stability and irreversible redox behavior. sciety.org

The electrochemical behavior of such compounds is often diffusion-controlled at lower concentrations. csircentral.net The potential at which oxidation or reduction occurs is influenced by the substituents on the pyrimidine ring. Electron-donating groups generally make oxidation easier (occur at a lower potential), while electron-withdrawing groups make it more difficult. The aldehyde group in this compound is an electron-withdrawing group, which would be expected to influence its redox potentials. CV studies of related compounds often show quasi-reversible one-electron transfer processes. analis.com.my

Table 3: Representative Cyclic Voltammetry Data for Related Pyrimidine Compounds

| Compound | Potential (V) vs. Ref. Electrode | Process | Reversibility | Reference |

|---|---|---|---|---|

| 5-benzoyl-6-phenyl-pyrimidin-4-one-2-thione | -0.83 | Reduction | Irreversible | sciety.org |

| Cu(II) complex of 3,6-bis(3,5-dimethylpyrazolyl) pyridazine | +0.75 / +0.03 | Oxidation / Reduction | Quasi-reversible | analis.com.my |

| Fe(II) complex of 3,6-bis(3,5-dimethylpyrazolyl) pyridazine | -0.67 / -0.47 | Oxidation / Reduction | Quasi-reversible | analis.com.my |

Thermal Analysis (TGA/DTA)

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are used to study the physical and chemical properties of a substance as a function of temperature. TGA measures changes in mass, while DTA detects differences in temperature between a sample and a reference material.

Specific TGA/DTA data for this compound is not widely available. However, information from related compounds and general chemical principles can infer its thermal behavior. Safety data for a derivative, 2-cyclohexyl-5-pyrimidinecarbaldehyde, indicates that thermal decomposition can lead to the release of irritating gases and vapors. fluorochem.co.uk